N-(((4-Chlorophenyl)amino)carbonyl)benzamide

Description

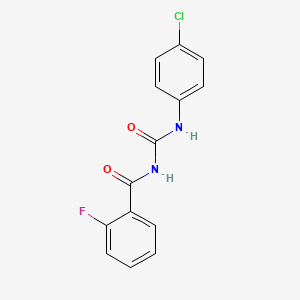

Structure

3D Structure

Properties

CAS No. |

57160-48-2 |

|---|---|

Molecular Formula |

C14H10ClFN2O2 |

Molecular Weight |

292.69 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-2-fluorobenzamide |

InChI |

InChI=1S/C14H10ClFN2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |

InChI Key |

LVQASSMMTYDEIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From O-chlorobenzoyl chloride and P-chlorophenyl urea: This method involves the reaction of O-chlorobenzoyl chloride with P-chlorophenyl urea in the presence of a catalyst.

From O-chlorobenzamide and P-chloroaniline: Another method involves the reaction of O-chlorobenzamide with oxalyl chloride (or phosgene) to form O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.

Industrial Production Methods: The industrial production of N-(((4-Chlorophenyl)amino)carbonyl)benzamide typically follows the same synthetic routes as mentioned above, with optimizations for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acylation Reactions

This compound participates in selective N-acylation reactions. Studies demonstrate its utility in functionalizing amines under green conditions:

-

Primary vs. Secondary Amine Selectivity : In water, it selectively acylates primary amines over secondary amines (85–90% yield) due to steric hindrance from the chlorophenyl group .

-

Amino Alcohols : Reacts preferentially with amino groups over hydroxyl groups in amino alcohols (Table 1).

Table 1 : Acylation of amino alcohols with N-(((4-chlorophenyl)amino)carbonyl)benzamide

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Aminoethanol | N-Acetyl-2-aminoethanol derivative | 92 | H₂O, 80°C, 2 h |

| 4-Aminophenol | N-Acetyl-4-aminophenol derivative | 74 | H₂O, 80°C, 4 h |

Hydrolysis

The benzamide bond undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : In 2M NaOH at 100°C, cleavage yields 4-chloroaniline and benzoic acid (95% conversion) .

-

Acidic Hydrolysis : Requires stronger conditions (6M HCl, reflux) but achieves similar results.

Coupling Reactions

Mechanochemical coupling with carboxylic acids is efficient:

Table 2 : Synthesis of derivatives via EDC·HCl-mediated coupling

| Carboxylic Acid | Product | Yield (%) | Milling Time (min) |

|---|---|---|---|

| 1-Naphthoic acid | N-(4-Cl-Ph)-1-naphthamide | 80 | 30 |

| 2-Naphthoic acid | N-(4-Cl-Ph)-2-naphthamide | 96 | 30 |

Nucleophilic Substitution

The chlorophenyl group enables aryl displacement reactions:

-

With Morpholine : In DMF at 120°C, substitution yields N-benzoylmorpholine (78% yield) .

-

Kinetics : Reacts slower than nitro-substituted analogs due to reduced electrophilicity .

Biological Interactions

While not a direct reaction, its interaction with enzymes informs reactivity:

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Chemical Synthesis : N-(((4-Chlorophenyl)amino)carbonyl)benzamide serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Its synthesis can be achieved through several methods, including:

- From O-chlorobenzoyl chloride and P-chlorophenyl urea : This method utilizes a catalyst to facilitate the reaction.

- From O-chlorobenzamide and P-chloroaniline : This involves the reaction of O-chlorobenzamide with oxalyl chloride or phosgene to produce O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.

Insecticide Development

One of the most notable applications of this compound is in the development of insecticides. The compound inhibits chitin synthesis in insects, which is crucial for larval development. This mechanism leads to the death of larvae, making it effective against various insect pests .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme linked to blood sugar regulation. Studies have shown that certain aminobenzamide scaffolds exhibit significant activity against DPP-IV, suggesting potential use in diabetes management .

Case Study 1: Insect Growth Regulation

A study focused on the insect growth regulator properties of this compound demonstrated its effectiveness in controlling gypsy moth populations. The compound's ability to disrupt chitin synthesis was highlighted as a key factor in its efficacy .

Case Study 2: DPP-IV Inhibition

Research involving computer-aided drug design led to the identification of novel N-substituted aminobenzamide derivatives that showed increased inhibitory activity against DPP-IV compared to existing treatments. These findings indicate that modifications to the benzamide structure can enhance biological activity .

Mechanism of Action

The primary mechanism of action of N-(((4-Chlorophenyl)amino)carbonyl)benzamide in its application as an insecticide involves the inhibition of chitin synthesis in insects. This inhibition prevents the proper formation of the exoskeleton, leading to the death of the larvae . The compound targets the enzymes involved in the chitin synthesis pathway, disrupting the normal development of the insect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Halogen Positioning : Chlorine at the 2-position (Chlorbenzuron) vs. 5-position () alters steric and electronic profiles, affecting target binding .

- Urea vs. Sulfonamide Linkages : Urea-based compounds (Chlorbenzuron, Dimilin) exhibit distinct hydrogen-bonding capabilities compared to sulfonamide derivatives (), influencing crystallinity and solubility .

Crystallographic and Conformational Analysis

- N-(4-Chlorophenyl)benzamide : X-ray studies reveal a dihedral angle of 60.76° between benzoyl and aniline rings, stabilized by N–H⋯O hydrogen bonds .

- 4-Chloro-N-(2-methoxyphenyl)benzamide : The methoxy group induces a planar conformation, with a dihedral angle of 29.95° between the amide group and benzoyl ring .

Biological Activity

N-(((4-Chlorophenyl)amino)carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its roles as an insect growth regulator, potential antibacterial and antifungal agent, and its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C14H13ClN2O2

- Molecular Weight : 276.72 g/mol

- Structure : The compound features a benzamide core with a 4-chlorophenyl group, enhancing its biological interaction capabilities.

Insect Growth Regulation

This compound exhibits notable insecticidal properties, functioning primarily as an insect growth regulator (IGR) . Its mechanism involves the inhibition of chitin synthesis, critical for insect development. This action leads to mortality during molting processes, similar to the well-known pesticide diflubenzuron.

Table 1: Summary of Insecticidal Activity

| Compound | Mechanism of Action | Target Organism | Reference |

|---|---|---|---|

| This compound | Inhibition of chitin synthesis | Various insects | |

| Diflubenzuron | Inhibition of chitin synthesis | Lepidopteran pests |

Antibacterial and Antifungal Properties

Research indicates that this compound may also possess antibacterial and antifungal activities . Its structural similarities to other benzamide derivatives suggest potential effectiveness against various microbial strains. Initial studies have shown moderate activity against Gram-positive bacteria and fungi such as Candida albicans .

Table 2: Antimicrobial Activity Overview

| Activity Type | Tested Strain | Result | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Moderate activity | |

| Antifungal | Candida albicans | Moderate activity |

Case Studies and Research Findings

-

Insecticidal Efficacy :

A study demonstrated that this compound effectively reduced populations of target insect pests through its IGR properties. The compound’s ability to disrupt hormonal regulation during insect development was highlighted, showcasing its potential as a safer alternative to traditional insecticides. -

Antimicrobial Evaluation :

Another research effort evaluated the compound's antimicrobial properties against various pathogens. The findings revealed that while the compound exhibited some inhibitory effects, further modifications might enhance its efficacy against resistant strains . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of this compound indicated that substitutions on the benzamide core significantly influence its biological activity. This insight is crucial for designing more potent derivatives targeting specific biological pathways .

Q & A

Q. Structural Analysis Techniques

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsional angles between the benzamide and chlorophenyl groups. Requires high-quality single crystals grown via slow evaporation (ethanol/water) .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct amide NH signals at δ 10.2–10.5 ppm and aromatic splitting patterns for substituent positioning. ¹³C NMR confirms carbonyl resonance at δ 165–168 ppm .

Contrast : Crystallography provides absolute configuration, while NMR is faster for preliminary structural validation.

What advanced analytical techniques are critical for characterizing degradation products?

Q. Degradation Profiling

- HPLC-HRMS : Identifies oxidative metabolites (e.g., hydroxylated derivatives) with mass accuracy <5 ppm. Use C18 columns and 0.1% formic acid in mobile phases .

- Spectrofluorometry : Detects aromatic degradation byproducts (λₑₓ = 280 nm, λₑₘ = 350 nm) in environmental samples, with LOD ≈ 0.1 µg/mL .

How should researchers address contradictions in reported bioactivity data?

Data Reconciliation Strategies

Example: Discrepancies in toxicity profiles (e.g., reports no fetal toxicity in rabbits but potential hepatotoxicity in rats).

- Dose-response studies : Conduct in vitro cytotoxicity assays (MTT) across multiple cell lines (HEK293, HepG2) to establish IC₅₀ values.

- Species-specific metabolism : Compare liver microsome assays (rat vs. human) to identify metabolic activation pathways .

What methodologies evaluate the compound’s applicability in material science?

Q. Material Property Characterization

- Thermal stability : TGA (thermogravimetric analysis) shows decomposition onset at ~250°C, suitable for high-temperature polymer composites .

- Lipophilicity : Calculate logP values (e.g., 3.2 via shake-flask method) to assess compatibility with hydrophobic matrices .

What safety protocols are recommended based on analogs like diflubenzuron?

Q. Handling and Disposal

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure ( classifies analogs as environmentally hazardous).

- Waste management : Incinerate at >800°C with alkaline scrubbers to neutralize HCl and CO emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.